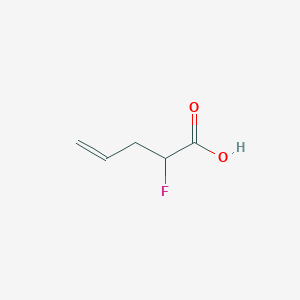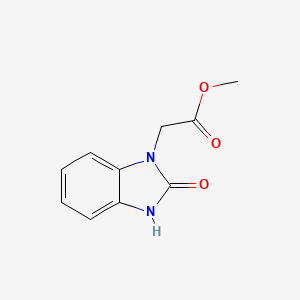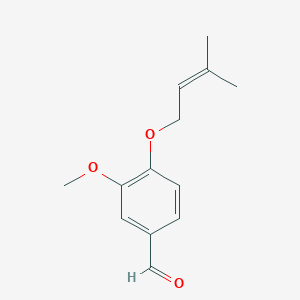
3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde
Overview
Description
Compounds like “3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde” belong to a class of organic compounds known as aromatic aldehydes. These compounds contain an aldehyde group directly attached to an aromatic ring .
Synthesis Analysis
The synthesis of such compounds often involves methods like Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution . The specific synthesis pathway would depend on the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving aromatic aldehydes can be quite diverse, depending on the other functional groups present in the molecule. Common reactions include nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. These properties include things like molecular weight, density, boiling point, and melting point .Scientific Research Applications
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- Application Summary: This compound was isolated from the leaves of Melicope moluccana T.G. Hartley. The species produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans, which exhibit various biological activities .
- Methods of Application: The chemical structure of the compound was elucidated using mainly UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
- Results or Outcomes: The study is part of research on the chemical constituents of Melicope species found in Indonesia .
Licoflavanone
- Application Summary: Licoflavanone, isolated from Glycyrrhiza glabra L. (licorice) leaf phytocomplexes, has been identified as a modulator of NF-kB/MAPK Pathway .
- Methods of Application: The anti-inflammatory activity of the extracts and the purified compounds was investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages .
- Results or Outcomes: Licoflavanone exhibited the best antioxidant activity among the isolated compounds. It also showed a good anti-inflammatory activity without affecting cell viability .
Osthol
- Application Summary: Osthol, isolated from Prangos pabularia, was used as a starting material for the synthesis of its various derivatives via modifications of the lactone ring .
- Methods of Application: The resulting compounds were fully characterized by spectral techniques and evaluated for their anticancer activity against Hep-G2 (human hepatoma), HeLa (cervical carcinoma), U-87 (brain cancer) and MCF-7 (breast cancer) cell lines using MTT assay .
- Results or Outcomes: All synthesized derivatives exhibited higher activity than that of osthol. Among this series, 4-bromophenyl, 3-hydroxyphenyl, and p-tolyl derivatives showed excellent cytotoxic activity against U-87 and MCF-7 cancer cell lines with IC50 values of 6–7.3 µM .
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- Application Summary: This compound was isolated from the leaves of Melicope moluccana T.G. Hartley. The species produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans, which exhibit various biological activities .
- Methods of Application: The chemical structure of the compound was elucidated using mainly UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
- Results or Outcomes: The study is part of research on the chemical constituents of Melicope species found in Indonesia .
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- Application Summary: This compound was isolated from the leaves of Melicope moluccana T.G. Hartley. The species produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans, which exhibit various biological activities, including antioxidant, anticancer, and antiinflammatory .
- Methods of Application: The chemical structure of the compound was elucidated using mainly UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
- Results or Outcomes: The study is part of research on the chemical constituents of Melicope species found in Indonesia .
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en
- Application Summary: This compound was synthesized via Claisen-Schmidt condensation reaction of 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde with another compound in aqueous/ethanolic solution by the action of potassium hydroxide-water-ethanolic .
- Methods of Application: The resulting compound was a yellow crystalline solid with a melting point of 120–122 °C .
- Results or Outcomes: The compound was fully characterized by spectral techniques .
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-6,8-9H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQTZLDJBOCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468885 | |
| Record name | 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | |
CAS RN |
39953-41-8 | |
| Record name | 3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



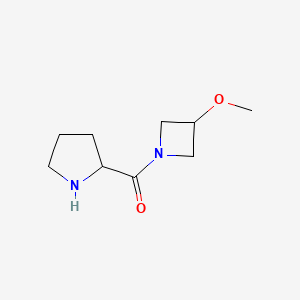

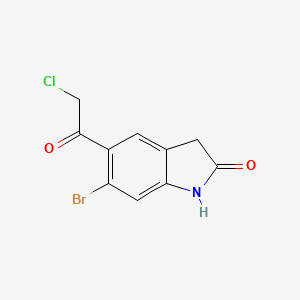
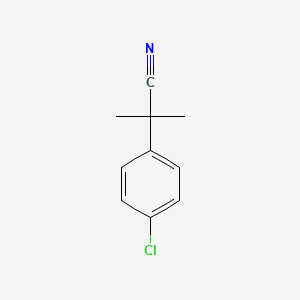
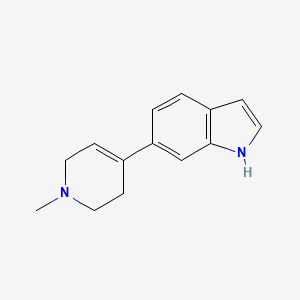
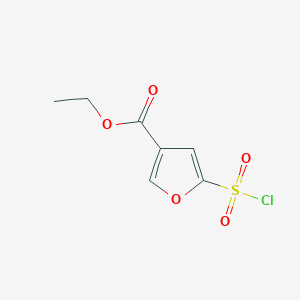
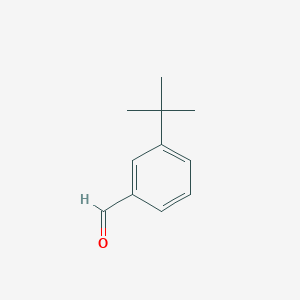
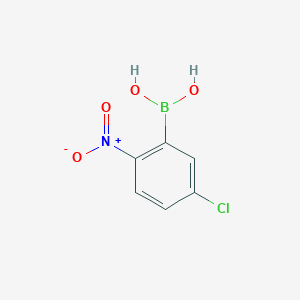
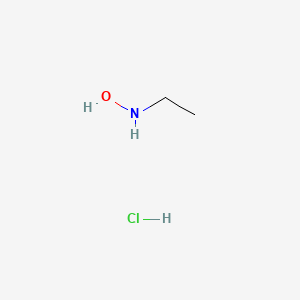
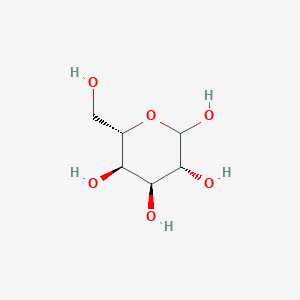
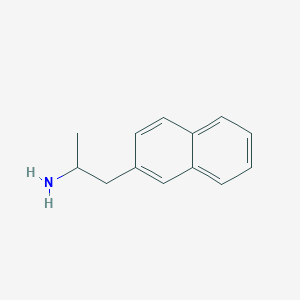
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
